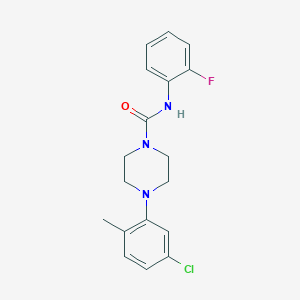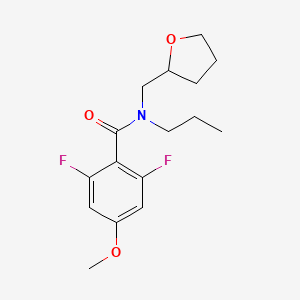![molecular formula C16H14ClNO3 B5299418 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5299418.png)
3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate, also known as CPAA, is a chemical compound that has gained attention in the scientific community for its potential biological and medicinal properties. CPAA is a member of the phenylacetate family and has been synthesized to investigate its potential as a drug candidate for various diseases.
作用機序
The mechanism of action of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate can alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has also been shown to inhibit the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate are dependent on the target disease and the concentration of the compound used. Studies have shown that 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate can induce cell cycle arrest and apoptosis in cancer cells, resulting in the inhibition of tumor growth. 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been investigated for its potential as a neuroprotective agent in Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.
実験室実験の利点と制限
One advantage of using 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate in lab experiments is its potential as a drug candidate for various diseases. 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been shown to have promising biological and medicinal properties, making it a potential candidate for drug development. However, one limitation of using 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate in humans.
将来の方向性
There are several future directions for the research of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate. One direction is to investigate the potential of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate as a drug candidate for other diseases such as diabetes and cardiovascular disease. Another direction is to investigate the safety and efficacy of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate in humans. Additionally, further studies are needed to determine the mechanism of action of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate and its potential as a therapeutic agent.
合成法
The synthesis of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate involves the reaction of 4-chloroacetophenone with 2-aminobenzoic acid in the presence of acetic anhydride and a catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been investigated for its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and inflammation. Studies have shown that 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate has been investigated for its potential as a neuroprotective agent in Alzheimer's disease by inhibiting the formation of amyloid-beta plaques.
特性
IUPAC Name |
[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-15-4-2-3-14(10-15)18-16(20)9-12-5-7-13(17)8-6-12/h2-8,10H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKJNSPKRWTMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Chlorophenyl)acetyl]amino}phenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)


![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5299376.png)
![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299384.png)
![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-N-propylaniline](/img/structure/B5299396.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(1-ethylpropyl)acetamide](/img/structure/B5299402.png)
![({4-[(1-isopropyl-1H-imidazol-2-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5299411.png)
![1-methyl-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B5299426.png)
![N~3~-methyl-N~3~-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}-beta-alaninamide](/img/structure/B5299433.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5299446.png)